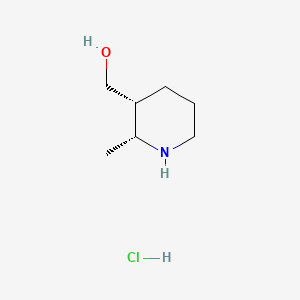![molecular formula C22H24O3SSi B13890153 4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group
準備方法
The synthesis of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole.
Formation of Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction or the Paal-Knorr synthesis.
Carboxylation: The thiophene ring is then carboxylated using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.
化学反応の分析
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include mild bases, oxidizing agents, and specific catalysts to ensure selectivity and efficiency.
科学的研究の応用
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of organic electronic materials.
Biology: The compound can be used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial agents.
Medicine: Research into thiophene derivatives has shown potential in drug development, particularly for their anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butyl(diphenyl)silyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The thiophene ring’s electron-rich nature makes it reactive towards electrophiles, facilitating substitution and addition reactions .
類似化合物との比較
Similar compounds to 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid include:
tert-Butyldimethylsilyl-protected thiophene derivatives: These compounds have similar protecting groups but differ in the bulkiness and stability of the silyl group.
Thiophene-2-carboxylic acid: Lacks the silyl-protected hydroxymethyl group, making it less versatile in selective functionalization.
Thiophene derivatives with different protecting groups: Such as methoxymethyl (MOM) or benzyl (Bn) groups, which offer different reactivity and stability profiles.
The uniqueness of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid lies in its combination of a stable silyl protecting group and a functionalized thiophene ring, providing a versatile platform for further chemical modifications.
特性
分子式 |
C22H24O3SSi |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C22H24O3SSi/c1-22(2,3)27(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-15-17-14-20(21(23)24)26-16-17/h4-14,16H,15H2,1-3H3,(H,23,24) |
InChIキー |
HXFLRAPUPQKXBO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CSC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


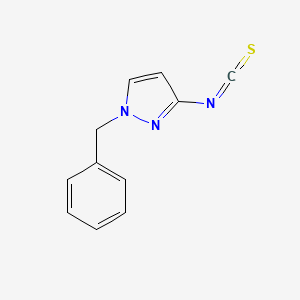
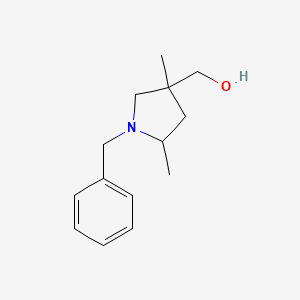
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
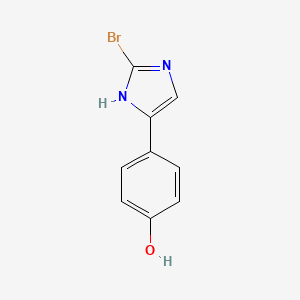
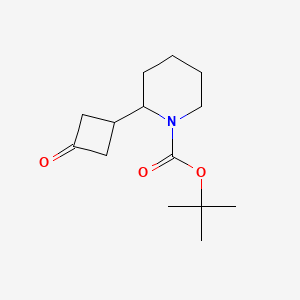
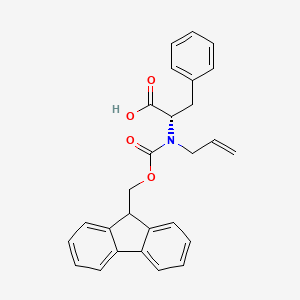
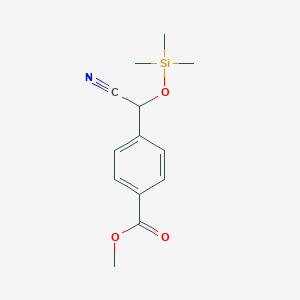

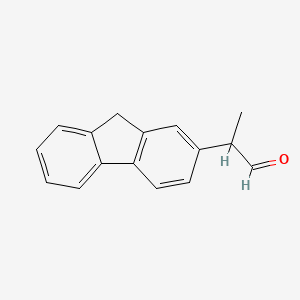
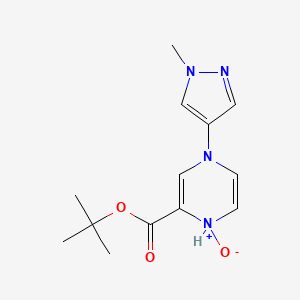
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)

![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)
